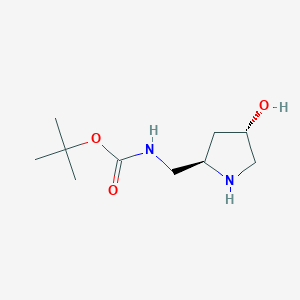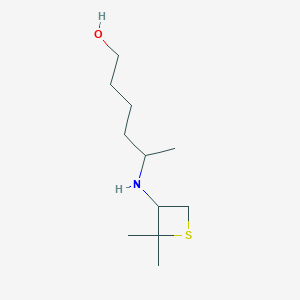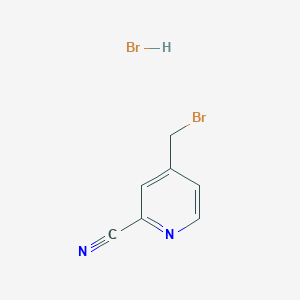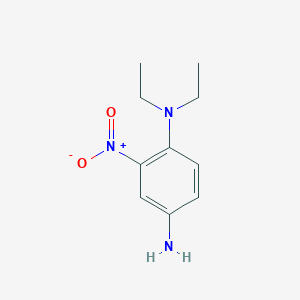
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C10H15N3O2 It is a derivative of benzene, featuring nitro and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-2-nitrobenzene-1,4-diamine typically involves the nitration of N1,N1-diethyl-1,4-phenylenediamine. The reaction is carried out by adding concentrated nitric acid to a solution of N1,N1-diethyl-1,4-phenylenediamine in acetic anhydride. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Reduction: The major product is N1,N1-Diethyl-1,4-phenylenediamine.
Substitution: Products vary depending on the substituent introduced, such as N1,N1-diethyl-4-alkylamino-2-nitrobenzene.
Aplicaciones Científicas De Investigación
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism of action of N1,N1-Diethyl-2-nitrobenzene-1,4-diamine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. The compound’s amine groups can also form covalent bonds with cellular macromolecules, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-1,4-phenylenediamine: Similar structure but lacks the diethyl groups.
N1,N1-Dimethyl-4-nitrobenzene-1,2-diamine: Similar nitro and amine groups but with different alkyl substituents.
Uniqueness
N1,N1-Diethyl-2-nitrobenzene-1,4-diamine is unique due to the presence of both diethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-N,1-N-diethyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
SRGSWLWJNZMAOU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


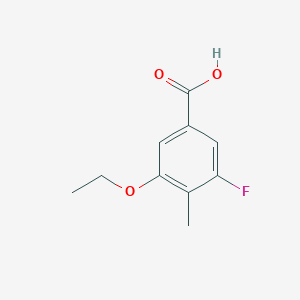
![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
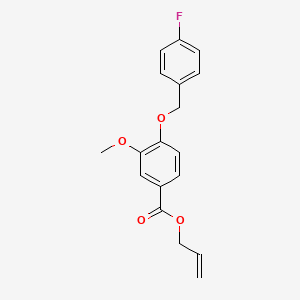
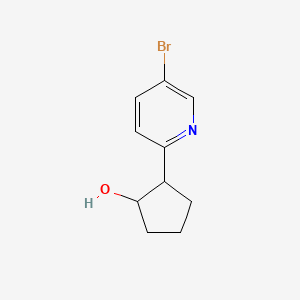
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)
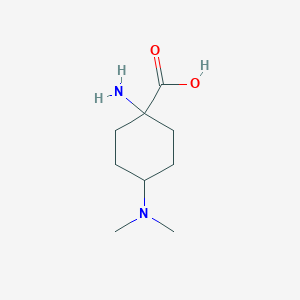
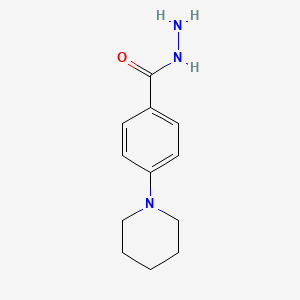
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
